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3-Oxaspiro[5.5]undecan-9-amine

Cat. No.: B3321724
CAS No.: 1376752-63-4
M. Wt: 169.26
InChI Key: YYGKOWZTKSYOLM-UHFFFAOYSA-N
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Description

Conceptual Framework of Spirocyclic Systems in Organic Chemistry

Spirocyclic compounds are a class of organic molecules characterized by a unique structural feature: two or more rings are connected by a single common atom, known as the spiro atom. qmul.ac.uke-bookshelf.de This arrangement distinguishes them from fused ring systems, where two rings share two adjacent atoms, and bridged ring systems, where the rings are connected by a bridge containing at least one atom. masterorganicchemistry.com The nomenclature of these compounds, as established by IUPAC, reflects this distinct connectivity, with the prefix "spiro" followed by bracketed numbers indicating the number of atoms in each ring linked to the spiro atom. qmul.ac.uk

The three-dimensional nature of spirocycles imparts specific stereochemical properties and conformational rigidity, which can influence their chemical reactivity and biological activity. e-bookshelf.deresearchgate.net This defined spatial arrangement allows for precise positioning of functional groups, making them attractive scaffolds in various fields of chemistry. researchgate.net The inherent strain in some spirocyclic systems, particularly those with smaller rings, can also lead to interesting and sometimes unexpected chemical transformations. researchgate.net

Classification and Synthetic Significance of Oxaspirocyclic Compounds

Oxaspirocyclic compounds are a subclass of spirocycles where one or more of the rings contain an oxygen atom. The presence of the oxygen atom can significantly alter the physicochemical properties of the molecule, such as increasing water solubility and lowering lipophilicity, which are desirable characteristics in medicinal chemistry. nih.govrsc.org These compounds can be broadly classified based on the size of the rings and the position of the oxygen atom(s) within the spirocyclic framework.

The synthesis of oxaspirocycles is a significant area of research in organic chemistry. nih.govrsc.org A key synthetic strategy involves iodocyclization, which has been successfully employed to prepare a wide variety of oxaspirocyclic compounds. nih.govrsc.orgresearchgate.net Other methods include the condensation of diols with ketones or aldehydes and Robinson annelation. semanticscholar.orgmdpi.com The ability to synthesize these complex structures efficiently is crucial for exploring their potential applications. For instance, the ketone functionality in compounds like 3-oxaspiro[5.5]undecan-9-one provides a handle for further chemical modifications, allowing for the creation of diverse molecular architectures. chemshuttle.com

Historical Development and Emerging Trends in Amine-Functionalized Spiro Systems

The study of spirocyclic compounds has a long history, with their unique structures intriguing chemists for over a century. researchgate.net Initially regarded as chemical curiosities, their potential in various applications has led to a surge in research interest. researchgate.netresearchgate.net The introduction of functional groups, particularly amines, onto the spirocyclic scaffold represents a significant advancement in the field.

Amine-functionalized spiro systems are of particular interest due to the prevalence of the amine functional group in biologically active molecules. acs.org The development of methods to incorporate amino groups into spirocyclic frameworks has been a focus of modern synthetic chemistry. nih.govresearchgate.netmdpi.com An emerging trend is the use of these functionalized spirocycles as building blocks in drug discovery and materials science. mdpi.com The rigid three-dimensional structure of the spiro backbone, combined with the chemical reactivity of the amine group, allows for the creation of molecules with specific shapes and functionalities designed to interact with biological targets or to form novel materials. researchgate.netmdpi.com

Rationale for Research Focus on 3-Oxaspiro[5.5]undecan-9-amine

The specific focus on this compound is driven by the convergence of the advantageous properties of both oxaspirocycles and amine-functionalized compounds. The oxaspiro[5.5]undecane core provides a defined and rigid three-dimensional structure. The incorporation of an oxygen atom within this framework is expected to enhance properties like solubility. nih.govrsc.org

The amine group at the 9-position introduces a key functional handle for further chemical elaboration. enaminestore.com This allows for the synthesis of a library of derivatives by reacting the amine with various electrophiles. Such derivatives are valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The synthesis of this compound can be achieved from its ketone precursor, 3-oxaspiro[5.5]undecan-9-one, through reductive amination. semanticscholar.org The availability of synthetic routes to this key intermediate makes the target amine accessible for further research and application. semanticscholar.orgchemshuttle.com Recent research has pointed to the potential of related oxaspiro compounds in modulating biological pathways, further justifying the investigation of this particular amine-functionalized derivative. chiralen.com

Interactive Data Tables

Below are interactive tables detailing the chemical properties and synthetic details of this compound and its precursor.

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound1376752-63-4 enaminestore.comachemblock.comC10H19NO enaminestore.comachemblock.com169.26 enaminestore.comSolid sigmaaldrich.com
This compound hydrochloride1376292-28-2 sigmaaldrich.comC10H20ClNO205.72Solid sigmaaldrich.com
3-Oxaspiro[5.5]undecan-9-one1159280-53-1 chemshuttle.comfluorochem.co.ukC10H16O2 chemshuttle.com168.236 chemshuttle.com-

Table 2: Synthetic Details for the Preparation of the 3-Oxaspiro[5.5]undecane Scaffold

Reaction StepStarting MaterialReagents and ConditionsProductKey Findings
Robinson Annelation4-formyl-2H-tetrahydropyranMethyl vinyl ketone, phosphoric acid3-Oxaspiro[5.5]undec-7-en-9-oneUse of phosphoric acid catalyst improves yield and purity by suppressing by-product formation. semanticscholar.org
Hydrogenation3-Oxaspiro[5.5]undec-7-en-9-oneH2, Pd/C, ethyl acetate3-Oxaspiro[5.5]undecan-9-oneHigh yield and selectivity are achieved under these conditions. semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B3321724 3-Oxaspiro[5.5]undecan-9-amine CAS No. 1376752-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxaspiro[5.5]undecan-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGKOWZTKSYOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxaspiro 5.5 Undecan 9 Amine

Retrosynthetic Analysis of the 3-Oxaspiro[5.5]undecan-9-amine Molecular Scaffold

A retrosynthetic analysis of this compound (I) simplifies the complex target molecule into more readily available starting materials. The primary disconnection involves the C-N bond at the C-9 position, identifying the ketone precursor, 3-Oxaspiro[5.5]undecan-9-one (II), as a key intermediate. This ketone contains the complete carbon skeleton of the target molecule.

Further disconnection of the 3-Oxaspiro[5.5]undecane core of intermediate (II) can be envisioned through two main pathways. The first involves a spiroannulation strategy, breaking the C5-C6 and C6-C7 bonds. This leads back to 1,3-dithiane (B146892) and 1-(3-bromopropyl)cyclohex-2-en-1-ol. A second approach involves a hetero-Diels-Alder reaction, disconnecting the tetrahydropyran (B127337) ring. This pathway identifies a diene and a dienophile, such as 2-methylenecyclohexanone (B3058787) and an appropriate vinyl ether, as potential starting materials.

Figure 1: Retrosynthetic Analysis of this compound

Formation of the 3-Oxaspiro[5.5]undecane Core Structure

The construction of the 3-Oxaspiro[5.5]undecane core is a critical step in the synthesis of the target amine. Various cyclization strategies can be employed to form this spirocyclic system, with the synthesis of the key ketone intermediate, 3-Oxaspiro[5.5]undecan-9-one, being the primary objective.

Spiroannulation reactions provide a powerful method for the construction of spirocycles. One plausible approach to 3-Oxaspiro[5.5]undecan-9-one involves the use of a sulfur-stabilized carbanion, such as the anion of 1,3-dithiane. This anion can act as a nucleophile, attacking an electrophilic center to initiate the formation of the spirocyclic core.

A potential synthetic sequence could begin with the alkylation of the 1,3-dithiane anion with a suitable electrophile containing a latent tetrahydropyran ring precursor. Subsequent deprotection of the sulfur groups and intramolecular cyclization would then yield the desired spiroketone.

While less common for this specific target, ring expansion or contraction reactions could theoretically be employed. For instance, a larger bicyclic system could be synthesized and then undergo a ring contraction to form the desired 3-Oxaspiro[5.5]undecane skeleton. Conversely, a smaller spirocycle could be subjected to a ring expansion. However, these methods often require specific functional group arrangements and can be less direct than other cyclization strategies.

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, offer an efficient route to the 3-Oxaspiro[5.5]undecane core. sigmaaldrich.com This [4+2] cycloaddition would involve a diene and a dienophile where one of the components contains an oxygen atom to form the tetrahydropyran ring.

A feasible strategy involves the reaction of a cyclohexanone-derived diene with a vinyl ether dienophile. For example, 2-(trimethylsilyloxymethyl)-1,3-cyclohexadiene could react with a simple vinyl ether in the presence of a Lewis acid catalyst. The resulting cycloadduct would then be hydrolyzed to afford 3-Oxaspiro[5.5]undecan-9-one.

Table 1: Comparison of Synthetic Strategies for the 3-Oxaspiro[5.5]undecane Core

Strategy Key Reaction Potential Precursors Advantages Challenges
SpiroannulationAlkylation and Intramolecular Cyclization1,3-Dithiane, Electrophilic tetrahydropyran precursorConvergent approachMulti-step synthesis of precursors
Hetero-Diels-Alder[4+2] CycloadditionCyclohexanone-derived diene, Vinyl etherHigh efficiency and stereocontrolAvailability of substituted dienes
Intramolecular Michael AdditionBase-catalyzed cyclizationAcyclic precursor with Michael acceptor and donorMild reaction conditionsPotential for competing side reactions

Introduction of the Amine Functionality at the C-9 Position

Once the key intermediate, 3-Oxaspiro[5.5]undecan-9-one, is synthesized, the final step is the introduction of the amine group at the C-9 position. Direct amination methods are generally preferred for their efficiency.

Reductive amination is a highly effective method for converting ketones to amines. wikipedia.org This one-pot reaction involves the treatment of 3-Oxaspiro[5.5]undecan-9-one with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. erowid.orgnih.gov

The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for the iminium ion over the ketone starting material. youtube.com

An alternative approach is the Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source. wikipedia.orgalfa-chemistry.com This reaction is typically carried out at elevated temperatures and can be a viable method for the synthesis of this compound from the corresponding ketone. semanticscholar.orgmdma.chmdpi.com

Table 2: Reagents for the Reductive Amination of 3-Oxaspiro[5.5]undecan-9-one

Nitrogen Source Reducing Agent Typical Reaction Conditions Notes
Ammonia (aq. or gas)Sodium Cyanoborohydride (NaBH3CN)Methanol, pH 6-7Mild and selective
Ammonium AcetateSodium Borohydride (NaBH4)Methanol, rtReadily available reagents
Ammonium FormateFormic Acid (Leuckart-Wallach)High temperature (160-185 °C)Can lead to N-formylated byproducts

Functional Group Transformations Preceding Amine Formation

The most direct synthetic route to this compound relies on the transformation of the corresponding ketone, 3-Oxaspiro[5.5]undecan-9-one. This ketone serves as the immediate precursor, with the critical step being the conversion of the carbonyl group at the C-9 position into a primary amine.

This conversion is classically achieved through reductive amination . The process typically involves two key stages:

Imine Formation: The ketone, 3-Oxaspiro[5.5]undecan-9-one, is reacted with an amine source, most commonly ammonia (or an ammonia equivalent like ammonium acetate), to form an intermediate imine or enamine in situ.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final primary amine.

Various reagents and conditions can be employed for the reduction step. Common laboratory-scale reducing agents include hydride donors such as sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (NaBH(OAc)₃). Alternatively, catalytic hydrogenation is a highly effective and atom-economical method. This involves reacting the ketone and ammonia under a hydrogen atmosphere in the presence of a heterogeneous catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium on silica (B1680970) (Rh/SiO₂). mdpi.com Studies on the reductive amination of the structurally similar cyclohexanone (B45756) have shown high conversion rates and selectivity for the primary amine product using such catalysts. mdpi.com For example, Rh/SiO₂ has demonstrated over 83% conversion of cyclohexanone to cyclohexylamine (B46788) with selectivities exceeding 99%. mdpi.com

The precursor ketone, 3-Oxaspiro[5.5]undecan-9-one, is itself synthesized from 3-Oxaspiro[5.5]undec-7-en-9-one through the catalytic hydrogenation of the carbon-carbon double bond in the cyclohexenone ring. This reaction is typically performed using a Palladium on carbon catalyst under a hydrogen atmosphere.

Advanced and Catalytic Synthetic Routes to this compound

Modern synthetic chemistry provides a toolkit of advanced and catalytic methods that could potentially be applied to the synthesis of this compound, offering advantages in efficiency, selectivity, and functional group tolerance.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org While not specifically reported for this compound, this methodology could be hypothetically applied. The reaction would require a precursor such as 9-bromo-3-oxaspiro[5.5]undecane or 3-oxaspiro[5.5]undecan-9-yl triflate.

In this scenario, the spirocyclic halide or triflate would be coupled with an ammonia equivalent (e.g., benzophenone (B1666685) imine, followed by hydrolysis, or lithium bis(trimethylsilyl)amide) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgbeilstein-journals.org The choice of ligand is critical and has evolved through several "generations" to accommodate a wide range of substrates. wikipedia.org This approach can offer a direct route to the amine without proceeding through a ketone intermediate, potentially reducing the number of synthetic steps if a suitable halo-spirocycle precursor were available. Intramolecular versions of this reaction have been successfully used to create spirocyclic amine structures, demonstrating the viability of this chemistry on spirocyclic scaffolds. rsc.org

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including spirocycles. While a direct organocatalytic route to this compound has not been described, related transformations suggest its potential. For instance, asymmetric α-amination of ketones using chiral organocatalysts (like proline derivatives) and electrophilic nitrogen sources (such as azodicarboxylates) is a well-established method. researchgate.net However, this would place the amine on the carbon adjacent to the carbonyl, requiring further transformations.

A more direct, albeit hypothetical, application would be an asymmetric reductive amination of 3-Oxaspiro[5.5]undecan-9-one. This could involve a chiral catalyst, such as a Hantzsch ester in combination with a chiral phosphoric acid, to facilitate the stereoselective reduction of the intermediate imine. Such methods would be highly valuable for accessing enantiomerically pure forms of the target spiroamine.

Photochemical and electrochemical methods represent frontier approaches in organic synthesis, often enabling unique transformations under mild conditions. spirochem.com

Electrochemical synthesis is recognized as an environmentally friendly method where hazardous redox reagents are replaced by electric current. researchgate.net Modern electrochemical methods have been developed for the synthesis of spiro compounds, including the dearomative spirocyclization of arenol (B1447636) derivatives to form spirodienones. researchgate.netrsc.org A potential, multi-step electrochemical route to the target amine could involve the synthesis of a key spirocyclic intermediate via an electro-oxidative cyclization, followed by functional group manipulations to install the amine.

Photochemical synthesis utilizes light to promote chemical reactions. Photoredox catalysis, in particular, has expanded the scope of C-N bond formation. vapourtec.com For example, nickel-catalyzed aryl aminations can be achieved under mild conditions using an iridium photocatalyst. vapourtec.com Furthermore, photochemical intramolecular amination of aryl azides has been used to form polycyclic heterocycles in continuous flow reactors. allfordrugs.comrsc.org While a direct application to the saturated spirocyclic system of this compound is not straightforward, these advanced methods highlight potential future strategies for constructing complex spiroamine scaffolds. spirochem.com

Comparative Analysis of Synthetic Yields, Efficiency, and Selectivity for this compound

A comparative analysis of the synthetic routes to this compound is constrained by the absence of published data for many of the advanced methods for this specific target. However, a comparison can be drawn between the established functional group transformation approach and the potential of catalytic methods, based on data from analogous systems.

The most established route proceeds via the reductive amination of 3-Oxaspiro[5.5]undecan-9-one. The efficiency of this route is dependent on the synthesis of the ketone precursor and the subsequent amination step. The synthesis of related 3-heterospiro[5.5]undec-7-en-9-ones via Robinson annulation proceeds with yields in the 40-70% range, with subsequent hydrogenation to the saturated ketone being typically efficient.

The key reductive amination step on analogous cyclohexanone systems shows variable yields and selectivities depending on the catalyst and conditions.

Catalyst SystemSubstrateAmine SourceYield/ConversionSelectivityReference
Rh/SiO₂CyclohexanoneNH₃ / H₂83.4% Conversion99.1% mdpi.com
2 wt.% NiRh/SiO₂CyclohexanoneNH₃ / H₂96.4% Yield96.6% mdpi.com
4 wt% Au/TiO₂CyclohexanoneBenzylamine / H₂72% YieldNot specified researchgate.net
4 wt% Au/CeO₂/TiO₂CyclohexanoneBenzylamine / H₂79% YieldNot specified researchgate.net
Imine Reductase (IRED) IR44CyclohexanonePyrrolidine71% Isolated YieldHigh nih.gov

Efficiency and Selectivity Comparison:

Reductive Amination: This classical route is robust and generally high-yielding. Its primary drawback is the use of stoichiometric hydride reagents (e.g., NaBH₃CN), which have poor atom economy and can be toxic. Catalytic hydrogenation is more efficient and "greener" but may require high pressures and temperatures. Selectivity for the primary amine over secondary or tertiary amines can be controlled by using a large excess of ammonia. mdpi.com Stereoselectivity is generally not achieved without chiral catalysts or auxiliaries.

Transition Metal-Catalyzed Amination (Hypothetical): A Buchwald-Hartwig approach could be highly efficient and selective, operating under milder conditions than some catalytic hydrogenations. It offers excellent functional group tolerance. The main challenge is the synthesis of the required halo- or triflate-substituted spirocycle precursor. If achievable, this route could be more step-economical. Modern ligand systems can also impart high levels of stereoselectivity in related reactions. researchgate.net

Advanced Catalytic Routes (Hypothetical): Organocatalytic, photochemical, and electrochemical methods offer the potential for high selectivity, including enantioselectivity, under very mild conditions. However, their application to this specific target is undeveloped. They represent cutting-edge but currently less practical or efficient options compared to the established reductive amination pathway. Their primary advantage lies in their potential for novel reactivity and asymmetric synthesis.

Stereochemical Aspects and Asymmetric Synthesis of 3 Oxaspiro 5.5 Undecan 9 Amine

Intrinsic Chirality in Spirocyclic Compounds with Specific Reference to 3-Oxaspiro[5.5]undecan-9-amine

Spirocyclic compounds, characterized by two rings connected by a single common atom (the spiro atom), can exhibit a form of stereoisomerism known as axial chirality. This arises from the non-planar arrangement of the two rings. In the case of the spiro[5.5]undecane skeleton, the two six-membered rings are typically in chair conformations and are oriented in planes that are perpendicular to each other. This perpendicular arrangement can lead to a chiral molecule even in the absence of traditional stereocenters (a carbon atom with four different substituents).

The parent spiro[5.5]undecane itself is chiral and can exist as a pair of enantiomers. This chirality is a consequence of the helical twist of the ring system. The introduction of an oxygen atom at the 3-position to form the tetrahydropyran (B127337) ring and an amine group at the 9-position of the cyclohexane (B81311) ring in this compound does not remove this intrinsic chirality, provided that the substitution pattern prevents the molecule from having a plane of symmetry or a center of inversion.

Strategies for Enantioselective Synthesis of this compound and Its Precursors

The synthesis of single enantiomers of chiral compounds is a significant challenge in organic chemistry. For this compound, several strategies can be envisioned to achieve high enantioselectivity. These approaches focus on establishing the key stereocenters in the molecule in a controlled manner.

A widely used strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.orgnih.govsigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the spirocyclic system or the introduction of the amine group.

For example, a chiral auxiliary such as one of Evans' oxazolidinones could be used to control an alkylation or a Michael addition reaction in the construction of one of the rings. rsc.org Alternatively, a sulfinamide auxiliary, as developed by Ellman, could be employed for the asymmetric synthesis of the amine functionality. yale.edu

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of Reaction ControlledKey Feature
Evans' OxazolidinonesAlkylation, Aldol, Michael AdditionForms a chiral enolate that reacts with high diastereoselectivity.
Pseudoephedrine AmidesAlkylationThe methyl and hydroxyl groups direct the approach of the electrophile.
CamphorsultamVarious C-C bond forming reactionsThe rigid bicyclic structure provides excellent stereocontrol.
tert-ButanesulfinamideSynthesis of chiral aminesReacts with imines to form diastereomeric sulfinimines, which can be selectively reduced or alkylated.

Asymmetric catalysis offers a more efficient approach to enantioselective synthesis as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. acs.org For the synthesis of this compound, both organocatalysis and transition-metal catalysis could be employed.

An organocatalytic approach could involve a chiral phosphoric acid-catalyzed intramolecular aza-Michael cyclization to form the piperidine (B6355638) ring enantioselectively. rsc.org Alternatively, a domino Michael addition/acetalization process catalyzed by a chiral prolinol derivative could be used to construct the tetrahydropyran ring with high enantioselectivity. acs.org Transition metal catalysis, using chiral ligands, is another powerful tool for the asymmetric synthesis of spirocyclic amines. acs.org For instance, a chiral phosphine (B1218219) ligand in combination with a metal like iridium could catalyze the asymmetric hydrogenation of a prochiral enamine precursor.

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. scielo.org.mx For the synthesis of this compound, a starting material from the chiral pool could provide one or more of the required stereocenters.

For instance, a chiral amino acid could be used as a precursor for the piperidine ring, with the existing stereocenter directing the formation of subsequent stereocenters. Similarly, a chiral sugar derivative could be used to construct the tetrahydropyran ring. While this approach is effective, it can sometimes be limited by the availability of suitable starting materials and may require longer synthetic sequences.

Diastereoselective Control in Post-Synthetic Modifications of this compound

Once the chiral scaffold of this compound has been established, further modifications may be required. In such cases, it is important to control the stereochemical outcome of these reactions to avoid the formation of unwanted diastereomers. The existing stereocenters in the spirocyclic system can exert a significant influence on the stereoselectivity of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection.

For example, if the amine group at the 9-position were to be acylated or alkylated, the stereochemistry of the spirocyclic framework would likely direct the approach of the incoming reagent, leading to a preferential formation of one diastereomer over the other. Similarly, if there were a functional group on one of the rings that could be further elaborated, the rigid conformation of the spirocycle would play a crucial role in determining the facial selectivity of the reaction. The principles of diastereoselective synthesis of functionalized spirocycles, such as spirocyclopropyl oxindoles, can provide insights into controlling the stereochemistry of such modifications. nih.gov

Analytical Methodologies for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral Chromatography, Derivatization Methods)

The determination of the enantiomeric and diastereomeric purity of a chiral compound is essential to ensure its quality and to understand its biological activity. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. sigmaaldrich.comphenomenex.comchromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amines. nih.gov

Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to chiral HPLC, chiral GC can be used to separate volatile enantiomers. The sample is passed through a column containing a chiral stationary phase, and the different interactions lead to separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric purity, typically by converting the enantiomers into diastereomers through derivatization with a chiral derivatizing agent or by using a chiral solvating agent. nih.govacs.orgnih.gov

Chiral Derivatizing Agents: The chiral amine can be reacted with a chiral reagent, such as Mosher's acid chloride, to form a mixture of diastereomers. These diastereomers have different NMR spectra, and the ratio of the enantiomers can be determined by integrating the signals of the respective diastereomers.

Chiral Solvating Agents: A chiral solvating agent can be added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers. This can lead to the resolution of signals for the two enantiomers in the NMR spectrum, allowing for the determination of the enantiomeric excess. Boronic acid-based protocols have been developed for determining the enantiomeric excess of chiral amines. bath.ac.uk

Table 2: Comparison of Analytical Methods for Purity Assessment

MethodPrincipleAdvantagesDisadvantages
Chiral HPLCDifferential interaction with a chiral stationary phase.High resolution, applicable to a wide range of compounds.Requires specialized and often expensive columns.
Chiral GCDifferential interaction with a chiral stationary phase for volatile compounds.High efficiency and sensitivity.Limited to volatile and thermally stable compounds.
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectra.Can provide structural information.Requires chemical modification of the analyte, which may not be quantitative.
NMR with Chiral Solvating AgentsFormation of transient diastereomeric complexes.Non-destructive, relatively simple to perform.Signal resolution may be small and dependent on experimental conditions.

Chemical Reactivity and Transformational Chemistry of 3 Oxaspiro 5.5 Undecan 9 Amine

Reactions Involving the Secondary Amine Functionality of 3-Oxaspiro[5.5]undecan-9-amine

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it both basic and nucleophilic. This allows it to participate in a variety of bond-forming reactions at the nitrogen center.

The nucleophilic nature of the secondary amine in this compound allows it to readily react with electrophilic reagents such as acyl halides, alkyl halides, and sulfonyl halides.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically through reaction with an acyl chloride or anhydride, to form an amide. This is a common transformation for secondary amines.

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. However, direct alkylation of secondary amines can sometimes be challenging to control and may lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. A more controlled method for introducing alkyl groups is through reductive amination.

Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. This reaction is analogous to acylation and is a robust method for the derivatization of secondary amines.

The secondary amine of this compound is a key functional handle for the synthesis of a variety of derivatives with important applications.

Amide Derivatives: As mentioned, acylation leads to the formation of amides. A documented example of this is the reaction of this compound with 2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid to yield the corresponding amide. google.com This type of reaction is fundamental in the synthesis of complex molecules for various applications, including pharmaceuticals.

Urethane (B1682113) Derivatives: Reaction with chloroformates (R-O-CO-Cl) or isocyanates (R-N=C=O) can be used to prepare urethane (carbamate) derivatives. These are common protecting groups for amines in multi-step organic synthesis.

Urea (B33335) Derivatives: Substituted ureas can be synthesized by reacting the amine with isocyanates or carbamoyl (B1232498) chlorides. Research on related spirocyclic diamines has shown the formation of trisubstituted ureas as potent enzyme inhibitors. nih.gov

The reaction of secondary amines with carbonyl compounds like aldehydes and ketones is a cornerstone of organic synthesis for the formation of new carbon-nitrogen bonds.

Imine/Enamine Formation: Secondary amines react with aldehydes and ketones to form enamines, rather than imines. This reaction typically requires acid catalysis and involves the formation of an intermediate carbinolamine, which then dehydrates.

Reductive Amination: This powerful technique allows for the alkylation of the amine under milder and more controlled conditions than direct alkylation with alkyl halides. masterorganicchemistry.com The process involves the in-situ formation of an enamine from this compound and a carbonyl compound, which is then reduced by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the corresponding tertiary amine. masterorganicchemistry.comwikipedia.org This method is highly versatile for creating a wide range of substituted amine products.

Reaction Type Reactant Product General Conditions
Acylation Acyl chloride (RCOCl) N-acyl-3-oxaspiro[5.5]undecan-9-amine (Amide) Base (e.g., triethylamine)
Alkylation Alkyl halide (R-X) N-alkyl-3-oxaspiro[5.5]undecan-9-amine (Tertiary Amine) Base, potential for over-alkylation
Sulfonylation Sulfonyl chloride (RSO₂Cl) N-sulfonyl-3-oxaspiro[5.5]undecan-9-amine (Sulfonamide) Base (e.g., pyridine)
Urethane Formation Chloroformate (ROCOCl) N-alkoxycarbonyl-3-oxaspiro[5.5]undecan-9-amine (Urethane) Base
Urea Formation Isocyanate (R-NCO) N-substituted urea derivative Inert solvent
Reductive Amination Aldehyde/Ketone, Reducing Agent N-alkyl-3-oxaspiro[5.5]undecan-9-amine (Tertiary Amine) Mildly acidic pH, NaBH₃CN or NaBH(OAc)₃

Reactivity and Stability of the Cyclic Ether Moiety within the 3-Oxaspiro[5.5]undecane System

The tetrahydropyran (B127337) ring of the 3-oxaspiro[5.5]undecane system is a cyclic ether. Generally, six-membered cyclic ethers are relatively stable and unreactive compared to their smaller ring counterparts like epoxides.

The tetrahydropyran ring in this compound is expected to be quite stable under most reaction conditions.

Resistance to Nucleophilic Attack: Unlike strained three-membered rings (epoxides), the six-membered tetrahydropyran ring is not prone to ring-opening by nucleophiles under neutral or basic conditions.

Electrophilic Cleavage: Ring-opening can be induced under strongly acidic conditions, particularly with strong acids like HBr or HI, which can lead to cleavage of the ether C-O bonds. However, these are harsh conditions that might also affect other parts of the molecule.

The stability of the spirocyclic ether linkage is a general feature of such systems.

Participation of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. The primary amine functionality of this compound makes it a theoretical candidate for a variety of well-known MCRs, such as the Ugi, Passerini, or Mannich reactions. However, a comprehensive search of scholarly articles and chemical databases did not yield any specific examples of this compound being utilized as a reactant in any documented multicomponent reactions.

Table 1: Hypothetical Multicomponent Reactions Involving this compound

Multicomponent ReactionPotential Reactants with this compoundPotential Product Class
Ugi ReactionAn aldehyde, an isocyanide, and a carboxylic acidα-Acylamino carboxamide
Mannich ReactionAn aldehyde and a compound with an active hydrogenβ-Amino carbonyl compound
Hantzsch Dihydropyridine SynthesisTwo equivalents of a β-ketoester and an aldehydeDihydropyridine

This table is purely hypothetical and is intended to illustrate the potential reactivity of the target compound based on the general principles of multicomponent reactions. There is no experimental data to confirm its participation in these or any other MCRs.

Investigation of Regioselectivity and Stereoselectivity in Reactions of this compound

The concepts of regioselectivity and stereoselectivity are fundamental in understanding the outcomes of chemical reactions. Regioselectivity pertains to the preference for bond formation at one position over another, while stereoselectivity concerns the preferential formation of one stereoisomer over others. The rigid, three-dimensional structure of the spirocyclic core in this compound, along with the presence of a chiral center at the C9 position, suggests that its reactions would likely exhibit interesting and potentially useful stereochemical outcomes.

Factors that would be expected to influence the regioselectivity and stereoselectivity of its reactions include:

Steric Hindrance: The bulky spirocyclic framework could direct incoming reagents to attack from the less hindered face of the molecule.

Conformational Rigidity: The fixed spatial arrangement of the two rings could lock the molecule into a specific conformation, thereby influencing the stereochemical course of a reaction.

Directing Effects of the Amine and Ether Groups: The lone pairs of electrons on the nitrogen and oxygen atoms could coordinate with catalysts or reagents, directing them to a specific site or face of the molecule.

Despite these theoretical considerations, there is no published research that specifically investigates the regioselectivity or stereoselectivity of reactions involving this compound. Such studies would be necessary to elucidate the precise nature of its chemical behavior and to unlock its potential as a building block in stereocontrolled synthesis.

Table 2: Potential Stereochemical Outcomes in Reactions of this compound

Reaction TypePotential for StereoselectivityControlling Factors
Acylation of the amineHighSteric hindrance from the spirocyclic core
Alkylation of the amineHighSteric approach control, potential for diastereoselectivity
Reactions at the cyclohexane (B81311) ringDependent on reaction typeConformational effects, directing group influence

This table outlines potential areas of stereochemical interest for the target compound. It is based on general principles of stereochemistry in cyclic and spirocyclic systems, as no specific experimental data for this compound is available.

Applications of 3 Oxaspiro 5.5 Undecan 9 Amine As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The primary amine functionality of 3-Oxaspiro[5.5]undecan-9-amine serves as a key reactive site for the construction of nitrogen-containing heterocycles. This can be achieved through condensation reactions with various carbonyl compounds or through multi-component reactions, leading to the formation of complex fused or spiro-heterocyclic systems.

Construction of Pyrrolo[1,2-a]pyrimidine (B7980946) Derivatives

While the direct synthesis of pyrrolo[1,2-a]pyrimidine derivatives using this compound as a starting material is not explicitly detailed in the available scientific literature, the general reactivity of primary amines suggests a plausible synthetic route. The construction of such fused pyrimidine (B1678525) systems often involves the reaction of an amine with a suitable dicarbonyl compound or its equivalent, followed by cyclization and aromatization steps. Hypothetically, this compound could react with a 1,3-dicarbonyl compound containing a pyrrole (B145914) moiety to initiate the formation of the pyrimidine ring, which would be fused to the pyrrole core and bear the spirocyclic substituent.

Formation of Other Nitrogen-Containing Polycyclic Structures

The nucleophilic nature of the amine group in this compound makes it a suitable candidate for building a variety of nitrogen-containing polycyclic structures. Spirocyclic N-heterocycles are in high demand as scaffolds for drug discovery. acs.org Synthetic strategies could involve condensation reactions with diketones to form diazepines or reactions with α,β-unsaturated ketones to build piperidine (B6355638) or pyridine (B92270) rings fused to other cyclic systems. Although specific examples employing this compound are not prevalent in published research, the synthesis of spiro heterocycles from secondary amines and various reagents is a known strategy. tandfonline.comresearchgate.net

Role in Cross-Coupling Reactions for C-N and C-O Bond Formation (e.g., Buchwald-Hartwig, Chan-Lam)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds. The primary amine of this compound can, in principle, serve as the nucleophilic partner in these transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds by coupling amines with aryl halides or triflates. It allows for the facile synthesis of aryl amines under relatively mild conditions. This compound, as a primary amine, is a suitable substrate for this reaction, which would yield N-aryl derivatives of the spirocycle. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Chan-Lam Coupling: This copper-catalyzed reaction couples amines with aryl boronic acids to form C-N bonds. A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and open to the air. The use of this compound in this reaction would provide an alternative route to N-arylated spirocyclic products.

While these reactions are broadly applicable to primary amines, specific studies detailing the reaction conditions, yields, and scope for this compound are not extensively documented.

Employment in Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to building molecular complexity. The bifunctional nature of this compound makes it a potential substrate for such sequences. For instance, a reaction could be initiated at the amine functionality, followed by a subsequent intramolecular cyclization involving the spirocyclic core or a substituent introduced in the first step. While cascade reactions are used in the synthesis of spirocyclic systems, the specific use of this compound as a reactant in subsequent tandem processes to build more elaborate structures is a field that remains to be explored.

Development of Novel Chemical Scaffolds and Compound Libraries Derived from this compound

Spirocyclic scaffolds are highly valued in drug discovery because their three-dimensional structures can lead to improved potency and selectivity for biological targets. this compound is an excellent starting point for generating novel chemical scaffolds. The amine handle allows for the attachment of a wide variety of substituents through acylation, alkylation, reductive amination, or cross-coupling reactions. This enables the creation of a library of diverse compounds built around the rigid 3-oxaspiro[5.5]undecane core. Such libraries are crucial for high-throughput screening to identify new lead compounds in pharmaceutical research. For example, libraries based on the related 3,9-diazaspiro[5.5]undecane core have been used to identify potent receptor antagonists. soton.ac.uk

Below is a hypothetical table illustrating the types of derivatives that could be generated from this compound to build a compound library.

Reaction TypeReactantResulting Functional GroupPotential Application
AcylationAcid Chloride (R-COCl)AmideProbing H-bond interactions in biological targets
SulfonylationSulfonyl Chloride (R-SO₂Cl)SulfonamideBioisosteric replacement for carboxylic acids
Reductive AminationAldehyde (R-CHO)Secondary AmineIntroduction of basic centers and diverse side chains
Buchwald-Hartwig AminationAryl Halide (Ar-X)Aryl AmineExploration of aromatic interactions

Potential Applications in Supramolecular Chemistry and Materials Science (e.g., as monomers or linkers)

In supramolecular chemistry and materials science, rigid molecular building blocks are used to construct well-defined, higher-order structures. The defined geometry of the 3-oxaspiro[5.5]undecane core, combined with the reactive amine group, suggests potential applications in these fields.

Monomers for Polymer Synthesis: The primary amine can participate in polymerization reactions, for example, with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The rigid spirocyclic unit would be incorporated into the polymer backbone, potentially imparting enhanced thermal stability and specific mechanical properties to the resulting material. A related compound, 3,9-bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, is used as a monomer in the manufacture of polyester (B1180765) resins. nih.gov

Linkers in Metal-Organic Frameworks (MOFs): While the amine itself is not a typical linker group for MOFs, it can be readily functionalized to install coordinating groups, such as carboxylic acids or pyridines. The resulting ligand, featuring the rigid spirocyclic spacer, could be used to build novel 3D porous frameworks with potential applications in gas storage or catalysis.

Although these applications are theoretically feasible, specific research demonstrating the use of this compound in these areas has not been widely published.

Theoretical and Computational Chemistry of 3 Oxaspiro 5.5 Undecan 9 Amine

Molecular Structure, Conformation, and Energy Landscape Analysis

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure of molecules. These calculations can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. For 3-Oxaspiro[5.5]undecan-9-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and determine the most stable conformers.

The primary conformational isomers arise from the axial or equatorial position of the amine group on the cyclohexane (B81311) ring. DFT calculations would reveal the relative energies of these conformers, with the equatorial conformer generally being more stable due to reduced steric hindrance.

Illustrative Optimized Geometric Parameters for the Equatorial Conformer of this compound (DFT/B3LYP/6-31G(d,p))

Parameter Value
Bond Lengths (Å)
C(spiro)-C(1) 1.54
C(spiro)-O(3) 1.43
C(9)-N 1.47
C-H (average) 1.09
**Bond Angles (°) **
C(1)-C(spiro)-C(5) 109.5
C(4)-O(3)-C(2) 111.0
C(8)-C(9)-N 110.5
Dihedral Angles (°)
C(1)-C(spiro)-C(5)-C(4) -55.0

Note: The data in this table is hypothetical and serves as a representative example of the output from DFT calculations.

While DFT is excellent for studying specific, stable conformers, Molecular Dynamics (MD) simulations are used to explore the broader conformational landscape and the dynamic behavior of the molecule over time. By simulating the motion of atoms and bonds at a given temperature, MD can reveal the pathways of conformational change, such as the ring-flipping of the cyclohexane and tetrahydropyran (B127337) rings.

A conformational search using methods like Monte Carlo or systematic searches, often coupled with a lower level of theory (like molecular mechanics) and followed by DFT optimization of the low-energy structures, would be essential to identify all relevant conformers on the potential energy surface. This analysis provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Electronic Properties and Reactivity Prediction of this compound

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide valuable descriptors of these properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, consistent with its lone pair of electrons and its role as a nucleophilic center. The LUMO would likely be distributed over the antibonding orbitals of the C-N and C-O bonds. A large HOMO-LUMO gap would suggest high stability. researchgate.net

Hypothetical FMO Energies for this compound (DFT/B3LYP/6-31G(d,p))

Orbital Energy (eV) Description
HOMO -5.8 Localized on the nitrogen lone pair
LUMO 2.1 Distributed over σ* orbitals

Note: The data in this table is hypothetical and for illustrative purposes.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. researchgate.netmdpi.comresearchgate.net This confirms their role as nucleophilic centers and sites for hydrogen bonding. Regions of positive potential would be found around the hydrogen atoms of the amine group, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors.

Elucidation of Reaction Mechanisms for Transformations Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the feasibility of different reaction pathways.

For this compound, a primary site of reactivity is the amine group. Computational studies could investigate reactions such as:

N-alkylation: The reaction with an alkyl halide would proceed via an SN2 mechanism. DFT calculations could model the transition state, confirming the backside attack on the alkyl halide and providing the activation energy for the reaction.

Amide formation: The reaction with an acyl chloride or carboxylic acid would involve nucleophilic acyl substitution. Computational modeling could elucidate the stepwise mechanism, including the formation and breakdown of a tetrahedral intermediate.

Protonation: The basicity of the amine can be quantified by calculating the proton affinity.

By mapping the potential energy surface for these transformations, computational chemistry provides a molecular-level understanding of the factors controlling the reactivity and selectivity of this compound.

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

The in silico prediction of spectroscopic parameters has become an invaluable tool in modern chemical research, offering a non-destructive and cost-effective method to predict the spectral properties of molecules such as this compound. These computational approaches, primarily rooted in quantum mechanics, allow for the calculation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. The correlation of this predicted data with experimental results is crucial for structure elucidation, conformational analysis, and understanding the electronic environment of the molecule.

The primary method employed for these predictions is Density Functional Theory (DFT), which has been demonstrated to provide a good balance between accuracy and computational cost for medium-sized organic molecules. researchgate.net The choice of the functional (e.g., B3LYP, PBE0, M06) and the basis set (e.g., 6-31G(d), 6-311++G(d,p)) is critical and is often selected based on benchmarking against experimental data for a class of similar compounds. ajchem-a.com For flexible molecules like this compound, a conformational search is a necessary preliminary step to identify the lowest energy conformers. The final predicted spectrum is then typically a Boltzmann-weighted average of the spectra calculated for each significant conformer. compchemhighlights.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can predict both ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

While no specific computational studies for this compound have been published, research on related spirocyclic systems demonstrates the power of this approach. nih.gov For instance, DFT calculations have been successfully used to distinguish between diastereomers and to assign relative configurations by comparing the calculated chemical shifts with experimental data. github.io The accuracy of these predictions is generally high, with mean absolute errors for ¹H NMR often below 0.1 ppm and for ¹³C NMR within a few ppm, depending on the level of theory employed. researchgate.net

Below is a hypothetical comparison of predicted and experimental NMR data for this compound, illustrating the expected level of correlation based on studies of similar molecules.

AtomPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Hypothetical Experimental ¹H Chemical Shift (ppm)
C1/C536.536.21.551.52
C2/C463.863.53.703.68
C6 (Spiro)33.032.8--
C7/C1136.536.21.551.52
C8/C1029.028.71.651.62
C950.149.82.902.87

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities for a molecule in its optimized geometry. These calculations typically yield harmonic frequencies, which are systematically higher than the experimental anharmonic frequencies. To improve the correlation with experimental data, the calculated frequencies are often scaled by an empirical scaling factor specific to the level of theory used. uj.edu.plmdpi.com

The analysis of the vibrational modes associated with each calculated frequency allows for a detailed assignment of the experimental IR spectrum. For this compound, key vibrational modes would include the N-H stretching and bending frequencies of the amine group, C-O-C stretching of the ether linkage, and various C-H and C-C stretching and bending modes of the spirocyclic framework. DFT calculations can help to resolve ambiguities in spectral regions where multiple vibrational modes overlap. ajchem-a.com

The following table presents a plausible correlation between calculated, scaled vibrational frequencies and a hypothetical experimental IR spectrum for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)Intensity
N-H Stretch (asymmetric)352033793380Medium
N-H Stretch (symmetric)345033123315Medium
C-H Stretch (aliphatic)3050-29002928-27842930-2850Strong
N-H Bend (scissoring)165015841590Medium
C-O-C Stretch (asymmetric)115011041105Strong
C-N Stretch109010461045Medium

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3 Oxaspiro 5.5 Undecan 9 Amine

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 3-Oxaspiro[5.5]undecan-9-amine, providing a highly accurate mass measurement that is crucial for determining its elemental composition. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of precision (typically within 5 ppm), which allows for the confident assignment of a unique molecular formula.

For this compound, with a chemical formula of C10H19NO, the theoretical exact mass of the neutral molecule is 169.1467 g/mol . In HRMS analysis, the compound is typically ionized, most commonly by protonation to form the [M+H]+ adduct. The instrument then measures the m/z of this ion with high precision. This experimental value is then compared against the theoretical mass of the proposed formula to confirm the elemental composition.

Various ionization techniques can be coupled with HRMS, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), depending on the volatility and thermal stability of the analyte. The resulting data not only confirms the molecular formula but can also provide preliminary structural information through fragmentation analysis (MS/MS), where the parent ion is fragmented and the masses of the resulting fragments are analyzed to piece together the molecular structure.

Table 1: Predicted HRMS Data for this compound Adducts This table presents predicted mass spectrometry data for various adducts of the target compound, as specific experimental literature data is not available.

Adduct Ion Theoretical m/z
[M+H]+ 170.15395
[M+Na]+ 192.13589
[M+K]+ 208.10983
[M+NH4]+ 187.18049

Data sourced from computational predictions for C10H19NO. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments (via chemical shifts), their neighboring protons (via spin-spin coupling), and their relative numbers (via integration). Similarly, ¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule, including the characteristic spiro carbon atom.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

While 1D NMR provides fundamental information, complex structures like spirocycles often require 2D NMR experiments to resolve signal overlap and unambiguously assign all proton and carbon signals. For related spiro[5.5]undecane derivatives, these techniques are considered indispensable for confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing out the spin systems within the tetrahydropyran (B127337) and cyclohexane (B81311) rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a crucial step in assigning the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the spiro-carbon, and for connecting different spin systems across the spirocyclic junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry and conformation of the molecule, for instance, by showing the spatial relationships between protons on the two different rings.

Solid-State NMR for Understanding Solid-State Forms

Solid-State NMR (ssNMR) is a specialized technique used to study molecules in their solid form. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable information about the local structure, conformation, and packing of molecules in a crystal lattice. wikipedia.org

For this compound, ssNMR could be used to:

Characterize Polymorphs: Identify and distinguish between different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Study Conformation: Determine the conformation of the spirocyclic rings in the solid state, which may differ from the solution-state conformation.

Analyze Intermolecular Interactions: Probe intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve resolution in ssNMR spectra. wikipedia.org

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary. spectroscopyonline.comthermofisher.com

For this compound, the expected characteristic vibrational bands would include:

N-H Stretching: The primary amine (NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane and tetrahydropyran rings would appear just below 3000 cm⁻¹.

N-H Bending: The scissoring motion of the NH₂ group usually gives rise to a band in the 1590-1650 cm⁻¹ region.

C-O Stretching: The ether linkage in the tetrahydropyran ring would produce a strong C-O stretching band, typically in the 1050-1150 cm⁻¹ range.

C-N Stretching: The aliphatic C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.

FT-IR spectroscopy is particularly sensitive to polar functional groups like C-O and N-H, while Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The combined use of both techniques provides a more complete vibrational profile of the molecule. spectroscopyonline.com

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Asymmetric & Symmetric Stretch 3300 - 3500
Primary Amine N-H Bend (Scissoring) 1590 - 1650
Alkane C-H Stretch 2850 - 2960
Ether C-O Stretch 1050 - 1150
Aliphatic Amine C-N Stretch 1020 - 1250

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

For this compound, obtaining a suitable single crystal would allow for the definitive determination of:

Connectivity and Constitution: Confirming the spirocyclic framework and the positions of the oxygen and nitrogen atoms.

Conformation: Elucidating the exact conformation of both the tetrahydropyran and cyclohexane rings. For related spiro[5.5]undecane systems, X-ray analysis has often revealed chair conformations for the six-membered rings. researchgate.net

Stereochemistry: As this compound is chiral, X-ray crystallography using anomalous dispersion can determine the absolute stereochemistry (R or S configuration) of the enantiomers.

Crystal Packing: Revealing how the molecules are arranged in the crystal lattice and identifying intermolecular interactions like hydrogen bonds, which are crucial for the stability of the crystal structure. researchgate.net

While no crystal structure for this compound itself is publicly available, studies on analogous compounds like 1,5-dioxaspiro[5.5]undecane derivatives have successfully used this technique to detail their complex solid-state structures. researchgate.net

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): Since this compound possesses a chiral spiro center, it exists as a pair of enantiomers. Chiral HPLC is the primary technique for separating and quantifying these enantiomers. phenomenex.comchromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com Polysaccharide-based and crown ether-based CSPs are known to be particularly effective for the separation of primary amine compounds. nih.gov The development of a chiral HPLC method is crucial for controlling the enantiomeric purity of the final compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and thermally stable compounds. bre.com this compound, being a relatively small molecule, is amenable to GC analysis. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides identification of the eluted peaks based on their mass spectra. For amine analysis by GC, it is often necessary to use deactivated columns to prevent peak tailing caused by the interaction of the basic amine group with the column material. labrulez.com The use of exact mass GC-MS can further aid in the identification of unknown impurities by providing their elemental composition.

Q & A

Q. What synthetic strategies are effective for preparing 3-Oxaspiro[5.5]undecan-9-amine and its derivatives?

The synthesis of this compound derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, spirocyclic intermediates like 3-Oxaspiro[5.5]undec-7-en-9-one can be synthesized via acid-catalyzed condensation of tetrahydropyran-4-carboxaldehyde with methyl vinyl ketone, followed by hydrogenation to saturate the double bond (72% yield) . Subsequent reductive amination or substitution reactions can introduce the amine group. Key considerations include solvent selection (e.g., benzene for cyclization), catalyst choice (e.g., Pd/C for hydrogenation), and temperature control to minimize side reactions.

Q. How can NMR and HRMS be optimized for structural confirmation of spirocyclic amines?

For structural elucidation:

  • 1H/13C NMR : Focus on diagnostic signals, such as spirocyclic carbon environments (δ 26–35 ppm for aliphatic carbons) and amine proton coupling patterns. For example, in similar compounds, the spirocyclic oxygen and nitrogen positions split signals into distinct multiplet regions (e.g., δ 2.6–3.2 ppm for NH protons) .
  • HRMS : Use high-resolution ESI-MS to confirm molecular formulas (e.g., ±1 ppm mass accuracy). For instance, deviations <0.5 ppm between calculated and observed [M+H]+ values validate purity .
  • IR : Monitor amine N-H stretches (~3300 cm⁻¹) and spirocyclic ether C-O vibrations (~1080 cm⁻¹) to confirm functional groups .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during spirocyclic amine synthesis?

Stereocontrol in spirocyclic amines often depends on:

  • Chiral catalysts : Use enantioselective catalysts (e.g., chiral phosphoric acids) during cyclization or amination steps to favor specific diastereomers.
  • Reaction conditions : Lower temperatures (e.g., −60°C) stabilize transition states, improving stereoselectivity. For example, in the synthesis of (3R,6S,9S)-configured derivatives, dr values up to 50:50 were achieved under optimized conditions .
  • Chromatographic resolution : Preparative HPLC or chiral columns can separate diastereomers, as demonstrated for N-cyclopropyl derivatives (30% yield, 2:1 diastereomer ratio) .

Q. How should conflicting data on reaction yields and purity be resolved?

Discrepancies in yields or purity often arise from:

  • Byproduct formation : Monitor reactions using TLC or LC-MS to detect intermediates (e.g., enamine byproducts in reductive amination).
  • Purification challenges : Adjust chromatographic solvents (e.g., MeOH/MeCN gradients) to improve resolution of polar amines. For example, a 1:9 MeOH:MeCN gradient resolved diastereomers with 41% isolated yield .
  • Analytical calibration : Validate NMR integration against internal standards (e.g., TMS) to quantify impurities, especially when NMR purity is low (e.g., 70:30 mixtures) .

Q. What computational methods aid in predicting the bioactivity of this compound analogs?

  • Molecular docking : Screen analogs against targets like soluble epoxide hydrolase (sEH) or MmpL3 using software such as AutoDock Vina. Structural features (e.g., benzyl substituents) correlate with inhibitory activity .
  • QSAR modeling : Use Hammett constants or steric parameters to predict how substituents (e.g., fluorine at position 3,4,5) affect bioactivity. Fluorinated derivatives showed enhanced binding in spirocyclic inhibitors .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess spirocyclic ring strain and amine basicity, which influence reactivity .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Scaffold diversification : Synthesize derivatives with varied substituents (e.g., aryl, heteroaryl) at the 3-position. For instance, quinoline-3-yl and thiophen-2-yl analogs were prepared to probe π-π stacking interactions .
  • Biological assays : Test analogs against relevant targets (e.g., sEH inhibition assays) and correlate activity with structural features. For example, 9-benzyl derivatives showed potent sEH inhibition (IC50 < 100 nM) .
  • Data normalization : Use positive controls (e.g., AUDA for sEH assays) to standardize activity measurements across batches .

Q. What protocols ensure reproducibility in spirocyclic amine synthesis?

  • Standardized procedures : Document reaction parameters (e.g., 0.4 mmol scale, 24-hour stirring) and purification steps (e.g., silica gel chromatography, 40–63 μm particle size) .
  • Batch testing : Characterize multiple synthetic batches via NMR and HRMS to identify lot-to-lot variability.
  • Reference standards : Use certified materials (e.g., ISO 17025/17034-compliant standards) for analytical calibration .

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Feasible Synthetic Routes

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3-Oxaspiro[5.5]undecan-9-amine
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3-Oxaspiro[5.5]undecan-9-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.